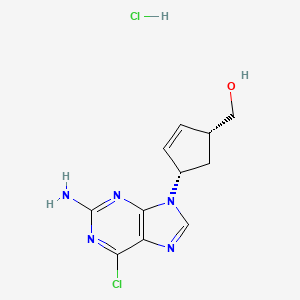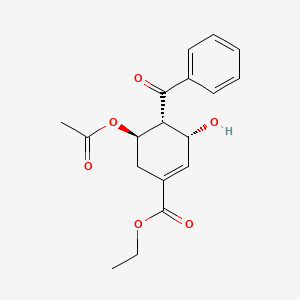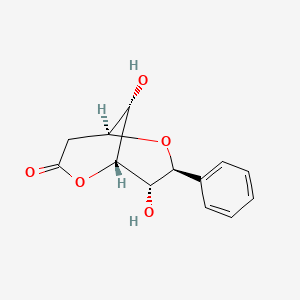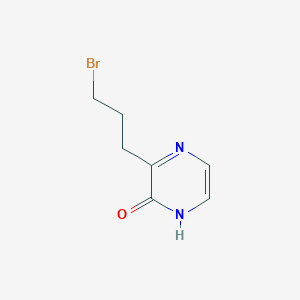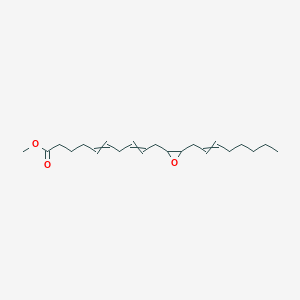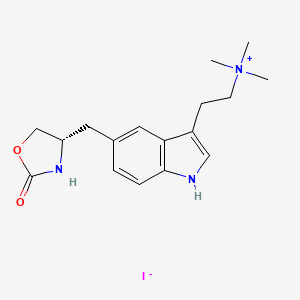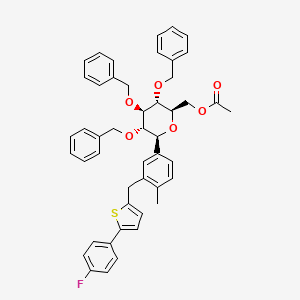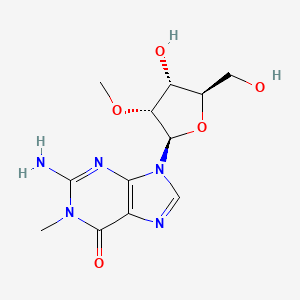
1,2'-O-dimethylguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2’-O-Dimethylguanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its potential immunostimulatory activity, particularly in the induction of type I interferons, which have antiviral effects .
準備方法
The synthesis of 1,2’-O-dimethylguanosine typically involves the methylation of guanosine. One approach includes the phosphorylation of 3’-O-methylguanosine to avoid the formation of by-products. The final step involves the condensation of 7,3’-O-dimethylguanosine-5’-monophosphate with guanosine-5’-diphosphate . This method ensures high yield and can be scaled for industrial production.
化学反応の分析
1,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1,2’-O-Dimethylguanosine has several applications in scientific research:
Chemistry: It is used as a reference compound in nucleoside analog studies.
Biology: Its immunostimulatory properties make it valuable in studying immune responses.
Medicine: Potential antiviral effects are being explored, particularly in the context of type I interferon induction.
作用機序
The immunostimulatory activity of 1,2’-O-dimethylguanosine is primarily due to its activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which play a crucial role in antiviral defense. The molecular targets and pathways involved include the TLR7 signaling pathway, which ultimately results in the production of interferons and other cytokines .
類似化合物との比較
1,2’-O-Dimethylguanosine is unique among guanosine analogs due to its specific methylation pattern. Similar compounds include:
7-Methylguanosine: Another guanosine analogue with a different methylation site.
3’-O-Methylguanosine: Similar in structure but with a different functional group arrangement.
Trimethylguanosine: Known for its role in mRNA capping and translation regulation.
These compounds share some functional similarities but differ in their specific applications and biological activities.
特性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
JLYURAYAEKVGQJ-IOSLPCCCSA-N |
異性体SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
正規SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
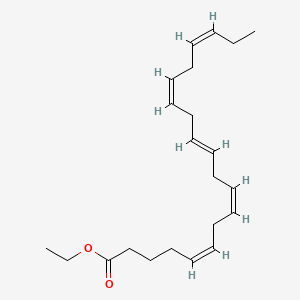


![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
